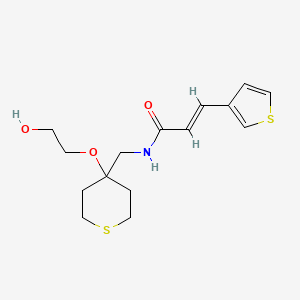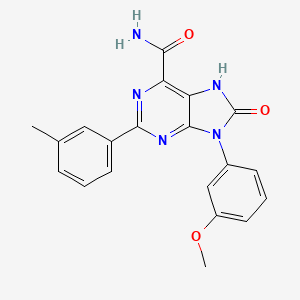
9-(3-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-(3-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes in the body. They are key components of genetic material (DNA and RNA), energy molecules (ATP and GTP), signaling systems (cAMP and cGMP), and are also found in caffeine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the purine ring. The methoxyphenyl and methylphenyl groups attached to the purine ring would add further complexity. These groups are likely to influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the purine ring and the attached groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación
Reactivity and Hydrolytic Behavior
Studies have shown that purine derivatives, including methoxypurines, exhibit complex hydrolytic behaviors, yielding a mixture of products under acidic conditions. These reactions are crucial for understanding the stability and reactivity of nucleic acid heterocycles, which are foundational to genetic material. The formation of methyl 5-amino-1-methylimidazole-4-carboxylate and methylhypoxanthine from 6-methoxy-9-methylpurine highlights the intricate pathways these compounds can undergo, with implications for nucleic acid base isolation and purification techniques (Wong & Fuchs, 1974).
Synthetic Applications
Purine derivatives have been synthesized through various methods, including the facile synthesis of 6-cyano-9-substituted-9H-purines and their conversion to pyrimidino[5,4-d]pyrimidines. These synthetic routes enable the production of novel compounds with potential biological activities and offer a pathway to explore the chemical space around purines for drug discovery and development (Al‐Azmi et al., 2001).
Antimicrobial and Antituberculosis Activity
Some purine derivatives have been explored for their antimicrobial properties, particularly against Mycobacterium tuberculosis. Compounds such as 9-benzylpurines carrying electron-donating substituents have shown significant inhibitory activity, highlighting the potential of purine scaffolds in developing new antituberculosis agents (Bakkestuen, Gundersen, & Utenova, 2005).
Cytotoxic Activity
Research into purine analogs, such as the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, has shown some compounds to exhibit cytotoxic activity against cancer cell lines. This indicates the potential utility of purine derivatives in cancer research, offering avenues for the development of novel chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).
Enzyme Inhibition
The study of purine derivatives extends to their use as enzyme inhibitors. For instance, the synthesis of 6-substituted-9-(-5-deoxy-beta-D-xylofuranosyl) purines and their evaluation as inhibitors of adenosine deaminase exemplify the application of these compounds in understanding enzyme mechanisms and developing therapeutic agents (Shah, Schaeffer, & Murray, 1965).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-(3-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-11-5-3-6-12(9-11)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-7-4-8-14(10-13)28-2/h3-10H,1-2H3,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKCFYAPYCDRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

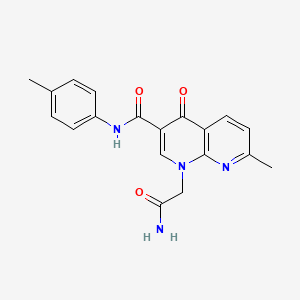
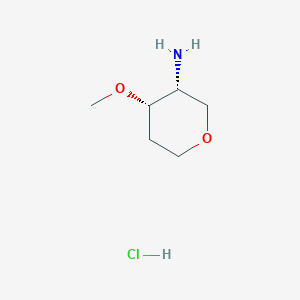
![2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2727796.png)
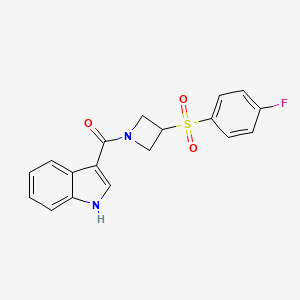
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)
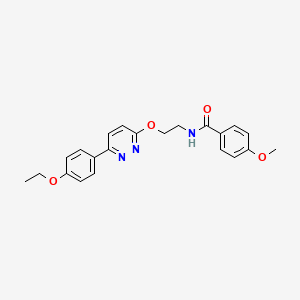

![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B2727804.png)
![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2727805.png)
![Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2727807.png)
![[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B2727810.png)
![(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2727812.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B2727813.png)
